molecular formula C14H11NS B2944516 4-Methyl-2-(phenylsulfanyl)benzonitrile CAS No. 90133-35-0

4-Methyl-2-(phenylsulfanyl)benzonitrile

Cat. No. B2944516
CAS RN: 90133-35-0
M. Wt: 225.31
InChI Key: ISPCPKAHVMDZMO-UHFFFAOYSA-N
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Description

“4-Methyl-2-(phenylsulfanyl)benzonitrile” is a chemical compound with the molecular formula C14H11NS . It has a molecular weight of 225.31 .


Molecular Structure Analysis

The molecular structure of “4-Methyl-2-(phenylsulfanyl)benzonitrile” consists of a benzonitrile group (a benzene ring attached to a nitrile group) and a phenylsulfanyl group (a phenyl ring attached to a sulfur atom), which is further attached to a methyl group .

Scientific Research Applications

Chemical Synthesis and Catalysis

  • Rhodium(III)-Catalyzed Cyanation : 4-Methyl-2-(phenylsulfanyl)benzonitrile has been utilized in the synthesis of 2-(Alkylamino)benzonitriles through a rhodium-catalyzed cyanation process. This method highlights the compound's role in facilitating the direct cyanation of the aromatic C-H bond, showcasing its utility in complex chemical syntheses (J. Dong et al., 2015).

Material Science

  • High Voltage Lithium Ion Battery : The compound's derivative, 4-(Trifluoromethyl)-benzonitrile, has been reported as a novel electrolyte additive, significantly improving the cyclic stability of LiNi0.5Mn1.5O4 cathodes in high voltage lithium-ion batteries. This application underlines the compound's potential in enhancing energy storage solutions (Wenna Huang et al., 2014).

Pharmacology and Biochemistry

  • Antitumor Activity : A new thiazole–pyridine anchored NNN donor and its cobalt(II) complex have been synthesized from a reaction involving 4-(2-bromoacetyl)benzonitrile, demonstrating potent antitumor activity against U937 cancer cells. This highlights the compound's role in developing novel anticancer agents (Pradip K. Bera et al., 2021).

Environmental Chemistry

  • Microbially Mediated Abiotic Formation : The compound has been studied in the context of microbially mediated abiotic formation of sulfamethoxazole transformation products during denitrification. This research provides insights into the environmental fate of pharmaceuticals and the potential for microbial communities to influence the transformation of chemical compounds in the environment (K. Nödler et al., 2012).

Polymer Science

  • Polymer Solar Cells : A perfluorinated compound related to 4-Methyl-2-(phenylsulfanyl)benzonitrile, 4-amino-2-(trifluoromethyl)benzonitrile (ATMB), has been applied as an additive in polymer solar cells, enhancing power conversion efficiency. This application underscores the potential of such compounds in improving the performance of renewable energy technologies (Seonju Jeong et al., 2011).

properties

IUPAC Name

4-methyl-2-phenylsulfanylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NS/c1-11-7-8-12(10-15)14(9-11)16-13-5-3-2-4-6-13/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISPCPKAHVMDZMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C#N)SC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-2-(phenylsulfanyl)benzonitrile

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